molecular formula C23H29N5O3S2 B11295953 N-(2,5-dimethylphenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2,5-dimethylphenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11295953
M. Wt: 487.6 g/mol
InChI Key: ZOMCBXMNGIRZHG-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes a triazole ring, a sulfonamide group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The final steps involve coupling the triazole and sulfonamide intermediates with the aromatic rings using reagents like palladium catalysts under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: This method can enhance efficiency and scalability by allowing reactions to occur in a continuous stream rather than in separate batches.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various transformations.

Biology:

    Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, which could be useful in studying enzyme mechanisms and developing new drugs.

Medicine:

    Drug Development: Due to its complex structure, it can serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Industry:

    Materials Science: The compound’s unique properties make it suitable for use in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which N-(2,5-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE exerts its effects involves:

    Molecular Targets: It can interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

    Triazole Derivatives: Compounds containing the triazole ring.

    Sulfonamides: Compounds with the sulfonamide functional group.

    Aromatic Amines: Compounds with aromatic rings and amine groups.

This detailed article provides a comprehensive overview of N-(2,5-DIMETHYLPHENYL)-2-[(4-ETHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H29N5O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[4-ethyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H29N5O3S2/c1-6-27-21(14-28(33(5,30)31)19-11-8-16(2)9-12-19)25-26-23(27)32-15-22(29)24-20-13-17(3)7-10-18(20)4/h7-13H,6,14-15H2,1-5H3,(H,24,29)

InChI Key

ZOMCBXMNGIRZHG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)C)CN(C3=CC=C(C=C3)C)S(=O)(=O)C

Origin of Product

United States

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